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molecular formula C12H10O3 B1624343 Methyl 6-hydroxy-1-naphthoate CAS No. 90162-13-3

Methyl 6-hydroxy-1-naphthoate

Cat. No. B1624343
M. Wt: 202.21 g/mol
InChI Key: QBWXQZHHVDIJSF-UHFFFAOYSA-N
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Patent
US07705028B2

Procedure details

Methanesulfonic acid (18 mL, 0.28 mol) was added to a stirred solution of 6-hydroxy-1-naphthoic acid (262 g, 1.39 mol) in methanol (1 L) under N2 and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to room temperature and concentrated to give a purple solid. The solid was dissolved in ethyl acetate (1 L), washed with water (3×300 mL), saturated sodium bicarbonate solution (2×300 mL), water (500 mL), brine (300 mL) and then dried over anhydrous sodium sulfate. The resulting solution was filtered and concentrated to give 271 g of the product as a pink solid. 1H NMR (400 MHz, d6-DMSO): δ 9.94 (s, 1H), 8.58 (m, 1H), 7.93 (d, J=8 Hz, 1H), 7.86 (d, J=7.0 Hz, 1H), 7.44 (t, J=8 Hz, 1H), 7.22-7.19 (m, 2H), 3.88 (s, 3H). ESI-LCMS m/z 203 (M+H)+.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]S(O)(=O)=O.[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([C:17]([OH:19])=[O:18])=[CH:12][CH:11]=[CH:10]2>CO.C(OCC)(=O)C>[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([C:17]([O:19][CH3:1])=[O:18])=[CH:12][CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
262 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a purple solid
WASH
Type
WASH
Details
washed with water (3×300 mL), saturated sodium bicarbonate solution (2×300 mL), water (500 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 271 g
YIELD: CALCULATEDPERCENTYIELD 478.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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